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Compound of Interest

Compound Name: cyclic ADP-ribose

Cat. No.: B040047

For researchers, scientists, and drug development professionals requiring synthetic cyclic
ADP-ribose (CADPR), a variety of reputable commercial sources are available. This potent
second messenger, crucial for investigating calcium mobilization and related signaling
pathways, can be acquired from several key biochemical suppliers. This guide provides a
comprehensive overview of these sources, along with detailed application notes and protocols
for its use in key experiments.

Key Suppliers of Synthetic Cyclic ADP-Ribose

A selection of established vendors for synthetic CADPR is summarized below. Researchers are
advised to consult the respective company websites for the most current pricing, purity
specifications, and available quantities.
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Supplier Product Name  Purity Formulation Storage

MedChemExpres  Cyclic ADP-

_ >98% Lyophilized solid ~ -20°C
S ribose
Cyclic ADP-
Cayman ] )
) Ribose =298% Solid -20°C
Chemical )
(ammonium salt)
) ] Cyclic adenosine .
Sigma-Aldrich } Lyophilized
o ] diphosphate- =>90% (HPLC) -20°C
(MilliporeSigma) ) powder
ribose
BIOLOG Life N _ N
cADPR Not specified Not specified Not specified

Science Institute

cADPR Signaling Pathway

Cyclic ADP-ribose is a key intracellular messenger that mobilizes calcium from internal stores,
primarily the endoplasmic reticulum, by activating ryanodine receptors (RyRs). This signaling
cascade is integral to a multitude of cellular processes.
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Caption: cADPR-mediated calcium signaling pathway.

Application Notes and Protocols
I. Calcium Mobilization Assay in Jurkat T-Lymphocytes

This protocol details a method for observing cADPR-induced calcium mobilization in the human
Jurkat T-lymphocyte cell line using a fluorescent calcium indicator.[1]

Experimental Workflow
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Caption: Workflow for cADPR-induced calcium mobilization assay.

Materials

e Synthetic cyclic ADP-ribose (from a reputable supplier)

o Jurkat T-lymphocytes

o RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)
e Hanks' Balanced Salt Solution (HBSS), Ca2+-free

e Fura-2 AM (calcium indicator dye)

e Pluronic F-127

o 24-well plates, poly-L-lysine coated

o Fluorescence microplate reader or fluorescence microscope with ratiometric imaging
capabilities

Protocol

e Cell Culture: Culture Jurkat T-cells in RPMI 1640 medium supplemented with 10% FBS in a
humidified incubator at 37°C with 5% CO2.

o Cell Preparation:

o Plate Jurkat cells (3 x 1075 cells/well) in 24-well plates coated with poly-L-lysine and
incubate overnight in serum-free medium to promote adherence.[1]
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o Wash the cells twice with HBSS.
e Dye Loading:

o Prepare a Fura-2 AM loading solution in HBSS containing 2 pM Fura-2 AM and 0.02%
Pluronic F-127.

o Incubate the cells with the Fura-2 AM solution for 20 minutes at 37°C in the dark.[1]
o Wash the cells twice with HBSS to remove extracellular dye.

e Calcium Measurement:

[¢]

Add 200 pL of HBSS to each well.

o Measure the baseline fluorescence for 40 seconds using a fluorescence microplate reader
with excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510
nm.

o Prepare a stock solution of synthetic cCADPR in HBSS. Add 50 uL of the cCADPR solution to
the wells to achieve the desired final concentration (e.g., 1-100 uM).

o Immediately begin recording the fluorescence ratio (340/380 nm) for the next 500
seconds.

o Data Analysis:
o Calculate the ratio of fluorescence intensities at 340 nm and 380 nm.

o The change in the fluorescence ratio (F/F0), where FO is the baseline ratio, is proportional
to the change in intracellular calcium concentration.

o The peak value of F/FO within 200 seconds after adding CADPR represents the maximum
calcium mobilization.

Quantitative Data Summary
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cADPR
Cell Type . Observed Effect Reference
Concentration

Dose-dependent
Jurkat T-lymphocytes 1-100 uM increase in [1]
intracellular Ca2+

» Stimulation of Ca2+
Jurkat T-lymphocytes Not specified i [2]
influx

Il. Microinjection of cCADPR into Sea Urchin Eggs

This protocol describes the microinjection of synthetic CADPR into sea urchin eggs to study its

effect on intracellular calcium release, a foundational experiment in the discovery of cCADPR's

function.[3]

Materials

Synthetic cyclic ADP-ribose

Sea urchins (e.g., Lytechinus pictus)

0.5 M KCI solution

Artificial seawater (ASW)

Microinjection setup (inverted microscope, micromanipulator, pressure injector)

Glass micropipettes

Protocol

Gamete Collection:

o Induce spawning by injecting 0.5 M KCI into the coelomic cavity of the sea urchins.

o Collect eggs in ASW and dejelly by passing them through a fine nylon mesh.

Egg Preparation:
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o Wash the dejellied eggs twice by gentle centrifugation and resuspension in fresh ASW.
e Microinjection:

o Prepare a solution of synthetic CADPR in an injection buffer at the desired concentration
(e.g., 10-100 nM).

o Load the cADPR solution into a glass micropipette.

o Using a micromanipulator, carefully inject a small volume of the cADPR solution into
individual sea urchin eggs.

o Monitor the eggs for signs of calcium release, such as cortical granule exocytosis or by co-
injecting a calcium-sensitive dye.

Q| lantitative Data Summa ry

Model Organism cADPR Concentration Observed Effect
Sea Urchin Eggs 10-100 nM Induction of Ca2+ oscillations
Sea Urchin Egg Homogenates 20 nM Large, rapid Ca2+ release

lll. Ryanodine Receptor Binding Assay

This protocol outlines a competitive binding assay to investigate the interaction of synthetic
cADPR with ryanodine receptors (RyRs) in microsomal preparations.

Materials
o Synthetic cyclic ADP-ribose

[3H]ryanodine (radiolabeled)

Microsomal fractions containing RyRs (e.g., from cardiac or skeletal muscle)

Binding buffer (e.g., 20 mM imidazole, pH 7.4, 1 M KCI, 5 mM GSH, 10 uM CacCl2)

Glass fiber filters
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Scintillation counter

Protocol

Microsome Preparation: Isolate microsomal fractions from the tissue of interest using
standard differential centrifugation methods.

Binding Reaction:

o In a microcentrifuge tube, combine the microsomal preparation, [3H]ryanodine (e.g., 1-10
nM), and varying concentrations of unlabeled synthetic cADPR (or a known RyR ligand as

a positive control).

o Incubate the mixture at 37°C for a defined period (e.g., 1-2 hours) to reach binding

equilibrium.
Separation of Bound and Free Ligand:

o Rapidly filter the incubation mixture through a glass fiber filter under vacuum to separate
the microsome-bound [3H]ryanodine from the unbound radioligand.

o Wash the filters quickly with ice-cold wash buffer to remove non-specifically bound

radioactivity.
Quantification:
o Place the filters in scintillation vials with a suitable scintillation cocktail.
o Measure the radioactivity using a scintillation counter.
Data Analysis:

o Determine the amount of specific binding by subtracting the non-specific binding
(measured in the presence of a high concentration of unlabeled ryanodine) from the total
binding.

o Analyze the data using appropriate software to determine the binding affinity (Ki) of
cADPR for the ryanodine receptor.
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Quan’rimti\/p DAata .Qummary
Observed Effect on

. cADPR .
Tissue Source . [3H]ryanodine Reference
Concentration L
binding
Cardiac Sarcoplasmic
) 0.1-5 uM No effect [4]
Reticulum
Skeletal Muscle
Sarcoplasmic up to 30 uM No effect [4]
Reticulum
) Increased open
Coronary Arterial o
0.01-1 pM probability of RyR [5]
Smooth Muscle
channels

Note: The effect of CADPR on ryanodine receptors can be tissue- and isoform-specific, with
some studies showing direct activation while others suggest the involvement of accessory
proteins.[4][5][6][7]
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 To cite this document: BenchChem. [Purchasing Synthetic Cyclic ADP-Ribose: A Detailed
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b04004 7#what-are-the-sources-for-purchasing-
synthetic-cyclic-adp-ribose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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